Dihydrocephalomannine, 2",3"-(P)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrocephalomannine, 2",3"-(P) involves multiple steps, including reduction or oxidation followed by cyclization, acid-catalyzed ring closures or rearrangements, and metal-promoted processes . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials .
Industrial Production Methods: Industrial production of Dihydrocephalomannine, 2",3"-(P) typically involves plant cell fermentation, where it is produced as an impurity during the synthesis of paclitaxel . This method is preferred due to its ability to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Dihydrocephalomannine, 2",3"-(P) undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products: The major products formed from these reactions include derivatives of Dihydrocephalomannine, 2",3"-(P) with enhanced anticancer activity . These derivatives are often used in scientific research and pharmaceutical applications.
Scientific Research Applications
Dihydrocephalomannine, 2",3"-(P) has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a starting material for the synthesis of various derivatives with potential biological activity . In biology, it is studied for its ability to inhibit DNA polymerase and microtubule depolymerization . In medicine, it is investigated for its anticancer properties and potential use in cancer treatment . In industry, it is used in the production of paclitaxel and other related compounds .
Mechanism of Action
The mechanism of action of Dihydrocephalomannine, 2",3"-(P) involves the inhibition of DNA polymerase and microtubule depolymerization . This compound binds to the microtubules, preventing their depolymerization and thereby inhibiting cell division . The molecular targets and pathways involved in this process include the microtubule network and the DNA replication machinery .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Dihydrocephalomannine, 2",3"-(P) include paclitaxel, cephalomannine, and other taxanes . These compounds share similar structures and biological activities, but differ in their specific chemical modifications and potency .
Uniqueness: Dihydrocephalomannine, 2",3"-(P) is unique due to its sec-butyl substitution, which enhances its anticancer activity and reduces its cytotoxicity compared to other taxanes . This makes it a valuable compound for scientific research and pharmaceutical applications .
Properties
Molecular Formula |
C45H55NO14 |
---|---|
Molecular Weight |
833.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4R,7R,9S,10S,12R,15S)-5,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H55NO14/c1-9-22(2)39(52)46-34(26-16-12-10-13-17-26)35(50)41(54)58-29-21-45(55)38(60-40(53)27-18-14-11-15-19-27)33-31-28(59-42(31)57-25(5)48)20-30(49)44(33,8)37(51)36(56-24(4)47)32(23(29)3)43(45,6)7/h10-19,22,28-31,33-36,38,42,49-50,55H,9,20-21H2,1-8H3,(H,46,52)/t22?,28-,29+,30+,31+,33+,34+,35-,36-,38+,42?,44-,45-/m1/s1 |
InChI Key |
MQVVFSSMYRIHJE-CEEFISLDSA-N |
Isomeric SMILES |
CCC(C)C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@@H]4[C@@H]5[C@@H](C[C@@H]([C@]4(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)O)OC5OC(=O)C)OC(=O)C6=CC=CC=C6)O)O |
Canonical SMILES |
CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C5C(CC(C4(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)O)OC5OC(=O)C)OC(=O)C6=CC=CC=C6)O)O |
Origin of Product |
United States |
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